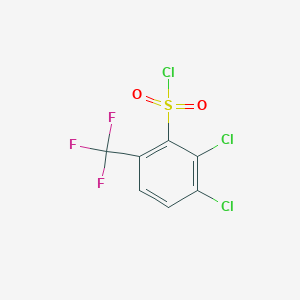
2,3-二氯-6-(三氟甲基)苯磺酰氯
描述
“2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H2Cl3F3O2S . It has an average mass of 313.509 Da and a mono-isotopic mass of 311.879303 Da .
Molecular Structure Analysis
The molecular structure of “2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride” can be represented by the SMILES stringClS(=O)(=O)c1c(Cl)c(Cl)c(c1)C(F)(F)F . This indicates that the molecule consists of a benzene ring with two chlorine atoms, a trifluoromethyl group, and a sulfonyl chloride group attached to it . Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride” include a density of 1.7±0.1 g/cm3, a boiling point of 326.6±42.0 °C at 760 mmHg, and a flash point of 151.3±27.9 °C .科学研究应用
合成和表征
- O-和N-取代产物: 用各种苯磺酰氯处理3,5-二氯-2-吡啶酮,包括类似于2,3-二氯-6-(三氟甲基)苯磺酰氯的化合物,得到了O-和N-磺酰化产物。这些是可分离的、相对稳定的化合物,通过它们的红外和紫外光谱进行区分 (Hamer & Lira, 1972)。
- 关键构建块的合成: 高效的三步合成2-(2,2-二氟乙氧基)-6-(三氟甲基)苯磺酰氯,这是苯氧磺草胺的一个关键构建块,展示了类似苯磺酰氯在合成中的实用性 (Huang et al., 2019)。
- 转化为磺酰衍生物: 二氯酚已被转化为各种取代苯磺酰氯,突显了在合成磺酰衍生物中的多样应用 (Cremlyn & Cronje, 1979)。
抗菌和酶抑制性能
- 抗菌剂和酶抑制剂: 合成的N-取代(2,3-二氢-1,4-苯并二氧杂环己烷-6-基)苯磺酰胺展示了抗菌潜力和对脂氧合酶酶的抑制活性 (Abbasi et al., 2017)。
化学反应和转化
- 钯催化反应: 研究了(多)卤代苯磺酰氯在钯催化的脱磺基芳基化中的反应性,展示了它们在复杂化学转化中的实用性 (Skhiri et al., 2015)。
- 离子液体介导的磺化反应: 利用离子液体作为反应介质和苯磺酰氯与苯磺酰氯的磺化反应的Lewis酸催化剂显示了类似化合物在不同反应条件下的适应性 (Nara, Harjani & Salunkhe, 2001)。
安全和危害
Handling “2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride” requires personal protective equipment, including dust masks, eyeshields, and gloves . It should not be ingested, and contact with skin, eyes, or clothing should be avoided . In case of ingestion, immediate medical assistance should be sought .
生化分析
Biochemical Properties
2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to act as a sulfonylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the introduction of sulfonyl groups into organic molecules. This compound is known to react with nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively. These interactions are crucial in the modification of biomolecules, enhancing their stability and activity in biochemical processes .
Cellular Effects
The effects of 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride on cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in signal transduction and metabolic pathways. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group is highly reactive and can form stable covalent bonds with nucleophilic sites on proteins and enzymes. This binding can result in the inhibition or activation of enzyme activity, depending on the specific target and the nature of the interaction. Additionally, the modification of proteins by this compound can lead to changes in their conformation and function, ultimately affecting cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive nucleophiles. Long-term studies have shown that the degradation products of this compound can also have biological activity, potentially leading to prolonged effects on cellular function. In vitro and in vivo studies have demonstrated that the temporal effects of this compound are influenced by its concentration, exposure time, and the specific biological system being studied .
Dosage Effects in Animal Models
The effects of 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride in animal models vary with different dosages. At low doses, this compound can selectively modify specific proteins and enzymes, leading to targeted biological effects. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have also indicated that high doses of this compound can lead to adverse effects such as organ damage and impaired physiological function .
Metabolic Pathways
2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with biomolecules. The metabolic flux of this compound can influence the levels of metabolites in cells, affecting overall cellular metabolism. Additionally, the sulfonylation reactions mediated by this compound can alter the activity of metabolic enzymes, leading to changes in metabolic pathways and flux .
Transport and Distribution
The transport and distribution of 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and reactivity .
Subcellular Localization
The subcellular localization of 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles through the recognition of targeting sequences on proteins. Additionally, post-translational modifications such as phosphorylation or ubiquitination can influence the localization and activity of this compound within cells. The subcellular distribution of this compound can affect its biological activity and function, leading to specific cellular responses .
属性
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-2-1-3(7(11,12)13)6(5(4)9)16(10,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSGPKFWKCOIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



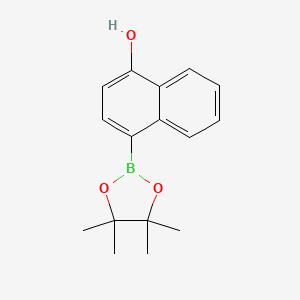
![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1407621.png)
![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)
![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407623.png)
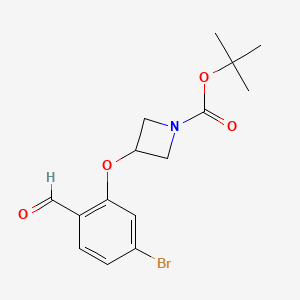
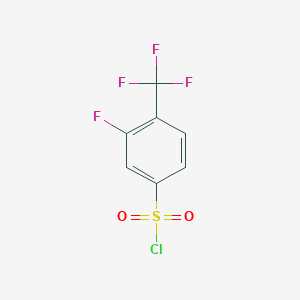

![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)
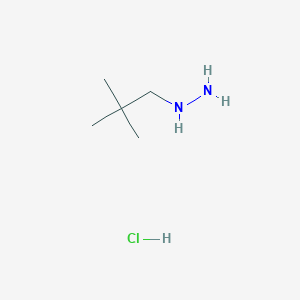


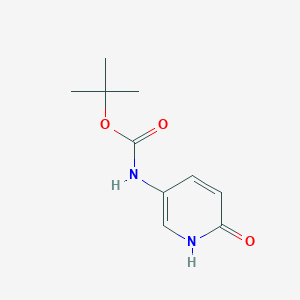
![1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B1407640.png)